![molecular formula C13H16ClNO B102386 1-[Chloro(phenyl)acetyl]piperidine CAS No. 18504-70-6](/img/structure/B102386.png)
1-[Chloro(phenyl)acetyl]piperidine
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Overview
Description
1-[Chloro(phenyl)acetyl]piperidine is a heterocyclic organic compound with the molecular formula C13H16ClNO . It has a molecular weight of 237.725240 g/mol . The IUPAC name for this compound is (2R)-2-chloro-2-phenyl-1-piperidin-1-ylethanone .
Molecular Structure Analysis
The molecular structure of 1-[Chloro(phenyl)acetyl]piperidine includes a piperidine ring attached to a phenyl group through an acetyl linkage . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine, a key component of 1-[Chloro(phenyl)acetyl]piperidine, is known to convert ketones to enamines . This involves the formation of an enol intermediate that reacts with the aldehyde, leading to an aldol that undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis
1-[Chloro(phenyl)acetyl]piperidine has a boiling point of 378.7ºC at 760mmHg, a flash point of 182.8ºC, and a density of 1.179g/cm³ .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Antimalarial Activity
Piperidine derivatives have shown potential in the field of antimalarial activity . For instance, 1,4-disubstituted piperidine derivatives have been synthesized and evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .
Anticancer Activity
Piperidine derivatives are being utilized in different ways as anticancer agents . The specific mechanisms of action and effectiveness can vary depending on the specific derivative and the type of cancer.
Antiviral Activity
Piperidine derivatives also have potential applications as antiviral agents . They could be used in the treatment of various viral infections.
Antimicrobial and Antifungal Activity
Piperidine derivatives have shown antimicrobial and antifungal activities . They could be used in the treatment of various bacterial and fungal infections.
Analgesic and Anti-inflammatory Activity
Piperidine derivatives have been utilized as analgesic and anti-inflammatory agents . They could potentially be used in the treatment of pain and inflammation.
Anti-Alzheimer Activity
Piperidine derivatives have potential applications in the treatment of Alzheimer’s disease . They could potentially be used to slow the progression of this disease.
Antipsychotic Activity
Piperidine derivatives have been utilized as antipsychotic agents . They could potentially be used in the treatment of various psychiatric disorders.
Future Directions
Piperidine derivatives, including 1-[Chloro(phenyl)acetyl]piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-[chloro(phenyl)acetyl]piperidine, are known to exhibit a wide range of biological activities . They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The molecular weight of 1-[chloro(phenyl)acetyl]piperidine is 23773 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
properties
IUPAC Name |
2-chloro-2-phenyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZICANKVRIYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407117 |
Source
|
Record name | 1-[chloro(phenyl)acetyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18504-70-6 |
Source
|
Record name | 1-[chloro(phenyl)acetyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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